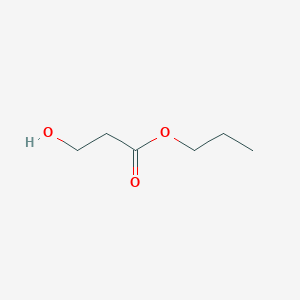
Propyl 3-hydroxypropanoate
概要
説明
Propyl 3-hydroxypropanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-hydroxypropanoic acid with propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
作用機序
Target of Action
Propyl 3-hydroxypropanoate, also known as 3-hydroxypropionic acid (3-HP), is a platform chemical with a wide range of potential applications . The primary targets of 3-HP are the enzymes involved in its biosynthesis pathway, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These enzymes play a crucial role in the conversion of substrates into 3-HP.
Mode of Action
The compound interacts with its targets to facilitate the biosynthesis of 3-HP. For instance, pyruvate carboxylase converts pyruvate into oxaloacetate, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The interaction of 3-HP with these enzymes results in the production of 3-HP, which can be used for the production of various value-added chemicals .
Biochemical Pathways
The biosynthesis of 3-HP involves several biochemical pathways. One of the most significant is the oxaloacetate pathway, which was successfully established for 3-HP biosynthesis . In this pathway, pyruvate is converted into oxaloacetate by pyruvate carboxylase, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The downstream effects of these pathways include the production of 3-HP, which can be used for the production of various value-added chemicals .
Pharmacokinetics
It is known that 3-hp can be produced in genetically engineered saccharomyces cerevisiae, suggesting that it can be absorbed and metabolized by these organisms
Result of Action
The result of 3-HP’s action is the production of 3-HP, which can be used for the production of various value-added chemicals . For instance, 3-HP can be used for the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic . It can also undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .
Action Environment
The action of 3-HP is influenced by various environmental factors. For instance, the production of 3-HP in Saccharomyces cerevisiae is influenced by the regulation of the dephosphorylation of hexokinase and citrate synthase, which enhances the cytoplasmic and mitochondrial energy metabolism, respectively . This suggests that the action, efficacy, and stability of 3-HP can be influenced by the metabolic state of the organism in which it is produced .
準備方法
Synthetic Routes and Reaction Conditions
Propyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process but on a larger scale. The process involves the continuous feeding of 3-hydroxypropanoic acid and propanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The resulting ester is purified through distillation to obtain the final product.
化学反応の分析
Types of Reactions
Propyl 3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of propyl 3-oxopropanoate.
Reduction: Formation of propyl 3-hydroxypropanol.
Substitution: Formation of various substituted esters and amides.
科学的研究の応用
Propyl 3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and plasticizers.
類似化合物との比較
Propyl 3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxypropanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-hydroxypropanoate: Similar structure but with a methyl group instead of a propyl group.
Butyl 3-hydroxypropanoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
特性
IUPAC Name |
propyl 3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCDNPMGXGIVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)

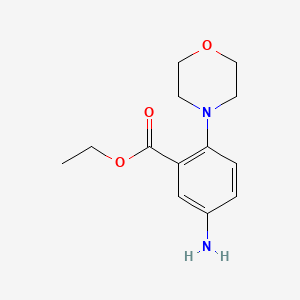
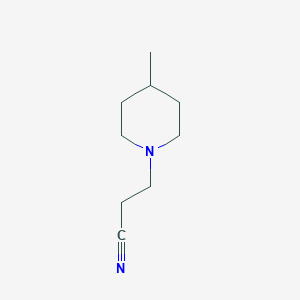
![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)
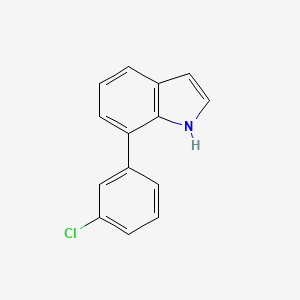
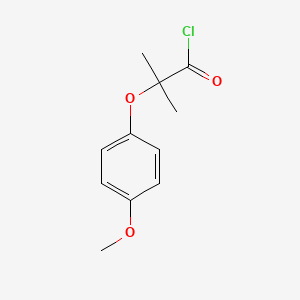
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

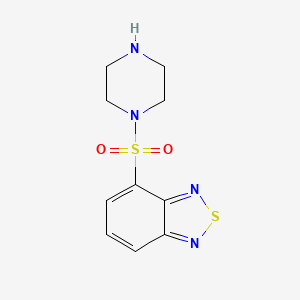
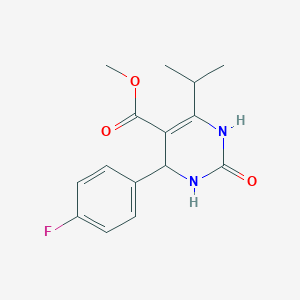
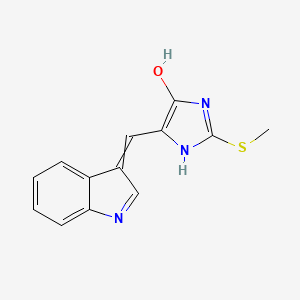

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)
